molecular formula C13H16N2O3S B2363217 (3,4-dimethoxyphenyl)(2-(methylthio)-4,5-dihydro-1H-imidazol-1-yl)methanone CAS No. 851863-15-5

(3,4-dimethoxyphenyl)(2-(methylthio)-4,5-dihydro-1H-imidazol-1-yl)methanone

Cat. No.: B2363217
CAS No.: 851863-15-5
M. Wt: 280.34
InChI Key: BZHYFYSWZCZWDP-UHFFFAOYSA-N
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Description

(3,4-Dimethoxyphenyl)(2-(methylthio)-4,5-dihydro-1H-imidazol-1-yl)methanone is an organic compound that features a combination of aromatic and heterocyclic structures

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3,4-dimethoxyphenyl)(2-(methylthio)-4,5-dihydro-1H-imidazol-1-yl)methanone typically involves the following steps:

    Formation of the Imidazole Ring: The imidazole ring can be synthesized via the condensation of glyoxal, formaldehyde, and an amine, followed by cyclization.

    Attachment of the Methylthio Group: The methylthio group can be introduced through a nucleophilic substitution reaction using a suitable thiol reagent.

    Coupling with the Aromatic Ring: The final step involves coupling the imidazole derivative with 3,4-dimethoxybenzoyl chloride under basic conditions to form the desired compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

(3,4-Dimethoxyphenyl)(2-(methylthio)-4,5-dihydro-1H-imidazol-1-yl)methanone can undergo various chemical reactions, including:

    Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The carbonyl group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The methoxy groups on the aromatic ring can undergo nucleophilic substitution reactions with strong nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Strong nucleophiles like sodium methoxide or potassium tert-butoxide.

Major Products Formed

    Oxidation: Sulfoxide or sulfone derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Substituted aromatic derivatives.

Scientific Research Applications

Chemistry

In chemistry, (3,4-dimethoxyphenyl)(2-(methylthio)-4,5-dihydro-1H-imidazol-1-yl)methanone can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions, making it valuable in organic synthesis.

Biology and Medicine

In biology and medicine, this compound may exhibit biological activity due to its imidazole ring, which is a common pharmacophore in many bioactive molecules. It could potentially be explored for its antimicrobial, antifungal, or anticancer properties.

Industry

In industry, this compound could be used in the development of new materials with specific properties, such as polymers or coatings. Its aromatic and heterocyclic structures may impart desirable characteristics to these materials.

Mechanism of Action

The mechanism of action of (3,4-dimethoxyphenyl)(2-(methylthio)-4,5-dihydro-1H-imidazol-1-yl)methanone would depend on its specific application. In a biological context, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The imidazole ring can bind to metal ions or participate in hydrogen bonding, influencing the compound’s biological effects.

Comparison with Similar Compounds

Similar Compounds

  • (3,4-Dimethoxyphenyl)(2-(methylthio)-4,5-dihydro-1H-imidazol-1-yl)methanone
  • (3,4-Dimethoxyphenyl)(2-(methylthio)-4,5-dihydro-1H-pyrazol-1-yl)methanone
  • (3,4-Dimethoxyphenyl)(2-(methylthio)-4,5-dihydro-1H-triazol-1-yl)methanone

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups and ring structures. The presence of both the imidazole ring and the methylthio group provides distinct chemical reactivity and potential biological activity compared to similar compounds with different heterocyclic rings.

Properties

IUPAC Name

(3,4-dimethoxyphenyl)-(2-methylsulfanyl-4,5-dihydroimidazol-1-yl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N2O3S/c1-17-10-5-4-9(8-11(10)18-2)12(16)15-7-6-14-13(15)19-3/h4-5,8H,6-7H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BZHYFYSWZCZWDP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C(=O)N2CCN=C2SC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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